Cas no 85872-57-7 (1H-Purine-2,6-dione, 3,7-dihydro-8-(2-hydroxyphenyl)-1,3-dimethyl-)

1H-Purine-2,6-dione, 3,7-dihydro-8-(2-hydroxyphenyl)-1,3-dimethyl- structure
85872-57-7 structure
Product name:1H-Purine-2,6-dione, 3,7-dihydro-8-(2-hydroxyphenyl)-1,3-dimethyl-
CAS No:85872-57-7
MF:C13H12N4O3
MW:272.259382247925
CID:663004
PubChem ID:936355

1H-Purine-2,6-dione, 3,7-dihydro-8-(2-hydroxyphenyl)-1,3-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Purine-2,6-dione, 3,7-dihydro-8-(2-hydroxyphenyl)-1,3-dimethyl-
    • 1,3-dimethyl-8-(6-oxocyclohexa-2,4-dien-1-ylidene)-7,9-dihydropurine-2,6-dione
    • 85872-57-7
    • SR-01000148099-1
    • MLS000551582
    • SMR000145507
    • AC1OA4F2
    • 8-(2-Hydroxy-phenyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione
    • SCHEMBL10614178
    • AKOS001715451
    • 8-(2-Hydroxyphenyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
    • CHEMBL415248
    • Oprea1_464092
    • SR-01000148099
    • AKOS005710257
    • CCG-121918
    • BDBM50020845
    • DTXSID20425317
    • Inchi: InChI=1S/C13H12N4O3/c1-16-11-9(12(19)17(2)13(16)20)14-10(15-11)7-5-3-4-6-8(7)18/h3-6,18H,1-2H3,(H,14,15)
    • InChI Key: AQYLAPWVIRRDFG-UHFFFAOYSA-N
    • SMILES: CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC=CC=C3O

Computed Properties

  • Exact Mass: 272.09094026g/mol
  • Monoisotopic Mass: 272.09094026g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 1
  • Complexity: 430
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 89.5Ų

1H-Purine-2,6-dione, 3,7-dihydro-8-(2-hydroxyphenyl)-1,3-dimethyl- Related Literature

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